molecular formula C20H20N4O3S2 B3619544 N-[5-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide

N-[5-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B3619544
M. Wt: 428.5 g/mol
InChI Key: ZQLBPTHHOCRBCO-UHFFFAOYSA-N
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Description

N-[5-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps. One common method starts with the reaction of 2-oxo-2-[(4-phenoxyphenyl)amino]ethyl chloride with thiourea to form the intermediate compound. This intermediate is then reacted with butanoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-[5-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

N-[5-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the desired biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to its specific structural features, such as the presence of the phenoxyphenyl group and the thiadiazole ring. These features contribute to its distinct biological activities and make it a valuable compound for various research applications.

Properties

IUPAC Name

N-[5-[2-oxo-2-(4-phenoxyanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-2-6-17(25)22-19-23-24-20(29-19)28-13-18(26)21-14-9-11-16(12-10-14)27-15-7-4-3-5-8-15/h3-5,7-12H,2,6,13H2,1H3,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLBPTHHOCRBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide
Reactant of Route 2
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N-[5-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide
Reactant of Route 3
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N-[5-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide
Reactant of Route 4
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N-[5-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide
Reactant of Route 5
Reactant of Route 5
N-[5-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide
Reactant of Route 6
Reactant of Route 6
N-[5-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide

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